

What are the recommended dosages of Gymnoside VII for in vivo studies?

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Compound of Interest		
Compound Name:	Gymnoside VII	
Cat. No.:	B12377809	Get Quote

Application Notes and Protocols for In Vivo Studies of Gymnoside VII

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gymnoside VII is a glycosyloxybenzyl 2-isobutyl malate compound isolated from the tubers of Gymnadenia conopsea R. Br.[1]. While preliminary research suggests its potential for use in anti-allergy studies, a thorough review of the scientific literature reveals a significant gap in knowledge regarding its specific in vivo dosages. To date, no published studies provide explicit recommended dosages for **Gymnoside VII** in animal models.

This document aims to provide researchers with the most relevant available information by summarizing in vivo dosage data for extracts of Gymnadenia conopsea, the plant from which **Gymnoside VII** is derived. These data can serve as a preliminary reference for designing initial dose-finding and efficacy studies for the purified compound. Furthermore, detailed experimental protocols from pertinent studies are provided to guide future in vivo research.

Quantitative Data Summary: In Vivo Dosages of Gymnadenia conopsea Extracts



The following table summarizes dosages of various Gymnadenia conopsea extracts used in in vivo studies. It is crucial to note that these are dosages for complex extracts and not for the isolated **Gymnoside VII**. Therefore, these values should be considered as a starting point for dose-range finding studies for the purified compound, which would likely require significantly lower concentrations.

Extract Type	Animal Model	Dosage	Administratio n Route	Observed Effect	Reference
Methanolic Extract	Mice	Not Specified	Oral	Anti-allergic effect on ear passive cutaneous anaphylaxis (PCA) reactions	[2][3][4]
Polysacchari de Fraction (GP3)	Kunming Mice	50, 100, 200 mg/kg	Oral (gavage)	Restoration of immune function in immunosuppr essed mice	[5]
70% Ethanol Extract	Rats	200, 300 mg/kg	Not Specified	Anti- inflammatory activity in carrageenan- induced paw edema	[6]

Experimental Protocols

Passive Cutaneous Anaphylaxis (PCA) Reaction in Mice for Anti-Allergic Activity

This protocol is adapted from a study investigating the anti-allergic effects of a methanolic extract of Gymnadenia conopsea[2][4]. It serves as a relevant model for assessing the potential in vivo anti-allergic activity of **Gymnoside VII**.



Objective: To evaluate the ability of a test compound to inhibit the early phase of type I allergic reactions.

Materials:

- Male ddY mice (5-6 weeks old)
- Anti-dinitrophenyl (DNP) IgE antibody
- Dinitrophenyl-bovine serum albumin (DNP-BSA)
- Evans blue dye
- Test compound (Gymnoside VII)
- Vehicle (e.g., 5% acacia solution)
- Phosphate-buffered saline (PBS)
- 1 M Potassium hydroxide (KOH) solution
- Acetone-0.2 M H₃PO₄ solution (13:5, v/v)

Procedure:

- Sensitization: Inject 10 μ L of anti-DNP IgE (20 μ g/mL in PBS) intradermally into one ear of each mouse. Inject 10 μ L of PBS into the contralateral ear as a negative control.
- Compound Administration: 47 hours after sensitization, administer the test compound (**Gymnoside VII**) or vehicle orally to the mice.
- Antigen Challenge: One hour after compound administration, intravenously inject 0.25 mL of PBS containing 2% Evans blue and 0.25 mg of DNP-BSA.
- Sample Collection: 30 minutes after the antigen challenge, euthanize the mice by cervical dislocation and excise both ears.



- Dye Extraction: Incubate the ears in 1 M KOH solution overnight at 37°C to dissolve the tissue. Add 4.5 mL of the acetone-H₃PO₄ mixture and centrifuge at 4000 rpm for 10 minutes.
- Quantification: Measure the absorbance of the supernatant at 620 nm. The amount of dye extravasation is proportional to the intensity of the allergic reaction.

Carrageenan-Induced Paw Edema in Rats for Anti-Inflammatory Activity

This protocol is a standard model for evaluating acute inflammation and is based on a study that used ethanolic extracts of orchids[6].

Objective: To assess the in vivo anti-inflammatory effect of a test compound.

Materials:

- Wistar rats (or other suitable strain)
- 1% Carrageenan solution in saline
- Test compound (Gymnoside VII)
- Vehicle
- Pletysmometer

Procedure:

- Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
- Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.
- Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
- Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.



 Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Visualizations

Experimental Workflow for In Vivo Evaluation of Gymnoside VII

The following diagram illustrates a logical workflow for the in vivo investigation of a novel compound like **Gymnoside VII**, starting from initial toxicity and dose-finding studies to efficacy evaluation in a relevant disease model.



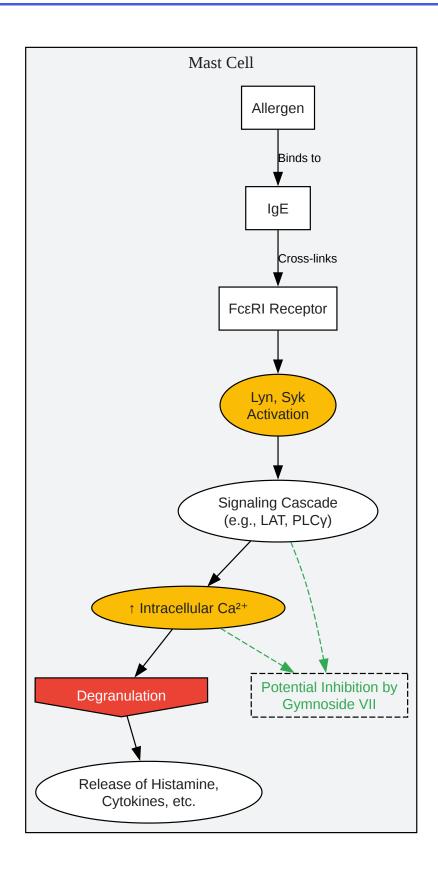
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Caption: Workflow for in vivo studies of Gymnoside VII.

Hypothesized Signaling Pathway in Allergic Response

Given that **Gymnoside VII** is suggested for anti-allergy studies, the following diagram depicts a simplified, generalized signaling pathway for IgE-mediated mast cell degranulation, a key event in allergic reactions. The potential inhibitory points for an anti-allergic compound are highlighted.





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Caption: IgE-mediated mast cell degranulation pathway.



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